molecular formula C13H19ClN2O2 B2365688 Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate CAS No. 1260861-60-6

Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate

Cat. No.: B2365688
CAS No.: 1260861-60-6
M. Wt: 270.76
InChI Key: XXBNJFBJTQDQRE-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroethylamine and 4-methylpyridine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate include other carbamates with different substituents, such as:

  • Tert-butyl N-(2-chloroethyl)-N-(4-methylphenyl)carbamate
  • Tert-butyl N-(2-chloroethyl)-N-(4-methylbenzyl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the 4-methylpyridine group, for example, may influence its reactivity and interactions with biological targets compared to other carbamates.

Properties

IUPAC Name

tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-10-5-7-15-11(9-10)16(8-6-14)12(17)18-13(2,3)4/h5,7,9H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBNJFBJTQDQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(CCCl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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